molecular formula C16H17N3O2 B251633 N-[2-(4-morpholinyl)phenyl]nicotinamide

N-[2-(4-morpholinyl)phenyl]nicotinamide

Cat. No.: B251633
M. Wt: 283.32 g/mol
InChI Key: WOPWMFJQZIIELB-UHFFFAOYSA-N
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Description

N-[2-(4-Morpholinyl)phenyl]nicotinamide is a nicotinamide derivative featuring a morpholine-substituted phenyl ring at the 2-position of the nicotinamide scaffold.

Properties

Molecular Formula

C16H17N3O2

Molecular Weight

283.32 g/mol

IUPAC Name

N-(2-morpholin-4-ylphenyl)pyridine-3-carboxamide

InChI

InChI=1S/C16H17N3O2/c20-16(13-4-3-7-17-12-13)18-14-5-1-2-6-15(14)19-8-10-21-11-9-19/h1-7,12H,8-11H2,(H,18,20)

InChI Key

WOPWMFJQZIIELB-UHFFFAOYSA-N

SMILES

C1COCCN1C2=CC=CC=C2NC(=O)C3=CN=CC=C3

Canonical SMILES

C1COCCN1C2=CC=CC=C2NC(=O)C3=CN=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

Key Compounds :

N-(4-Fluorophenyl)-6-chloro-nicotinamide derivatives (e.g., compounds 72a and 72b in ):

  • Structure : The phenyl ring is substituted with a 4-fluoro group instead of morpholine.
  • Synthesis : Prepared via alkylation of 6-chloro-nicotinamide intermediates with bromomethyl-pyridine derivatives under basic conditions (e.g., NaOH and TBAH) .
  • Properties : The electron-withdrawing fluoro group may enhance metabolic stability compared to morpholine’s electron-donating effects.

N-(4-Morpholinophenyl)acetamide derivatives (): Structure: Features a morpholine-substituted phenyl ring but replaces the nicotinamide core with an acetamide group. Applications: Similar compounds are explored for kinase inhibition due to the morpholine group’s ability to engage in hydrogen bonding with ATP-binding pockets .

Core Scaffold Modifications

Key Compounds :

N-(4-(Thiomorpholine-4-carbonyl)oxazol-2-yl)nicotinamide (5i, ): Structure: Replaces morpholine with thiomorpholine (sulfur replaces oxygen in the ring). Synthesis: Synthesized via coupling reactions involving thiomorpholine-carbonyl intermediates.

Nicotinamide derivatives with hydrazine linkers ():

  • Structure : Incorporates hydrazine-based side chains (e.g., compounds 6–8).
  • Applications : Designed as VEGFR-2 inhibitors; the hydrazine linker facilitates interactions with the kinase domain .

Discussion and Implications

N-[2-(4-Morpholinyl)phenyl]nicotinamide occupies a unique niche among nicotinamide derivatives due to its balanced electronic profile from the morpholine group. Compared to fluoro-substituted analogs, it may exhibit improved solubility and target engagement in hydrophilic environments. Future studies should prioritize in vitro profiling against kinase panels and solubility assays to validate these hypotheses.

Preparation Methods

Nucleophilic Aromatic Substitution

A classical approach involves substituting a halogen atom on a nitroarene with morpholine, followed by reduction of the nitro group to an amine. For example, 2-fluoronitrobenzene reacts with morpholine under basic conditions to yield 2-nitro-4-morpholinobenzene, which is subsequently reduced to 2-(4-morpholinyl)aniline.

Reaction Conditions :

  • Substrate : 2-Fluoronitrobenzene (1.0 equiv)

  • Reagent : Morpholine (1.2 equiv)

  • Base : Potassium carbonate (2.0 equiv)

  • Solvent : Dimethylformamide (DMF), 120°C, 12 hours.

  • Reduction : Catalytic hydrogenation (H₂, Pd/C, ethanol, 25°C, 6 hours).

Yield : 65–70% after reduction.

This method, while straightforward, faces limitations due to the meta-directing nature of the nitro group, which may lead to regiochemical challenges.

Palladium-Catalyzed Coupling (Buchwald-Hartwig Amination)

A more efficient route employs Buchwald-Hartwig amination to directly introduce the morpholine group onto an aryl halide. For instance, 2-bromoaniline reacts with morpholine in the presence of a palladium catalyst.

Reaction Conditions :

  • Substrate : 2-Bromoaniline (1.0 equiv)

  • Reagent : Morpholine (1.5 equiv)

  • Catalyst : Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%)

  • Base : Cs₂CO₃ (2.0 equiv)

  • Solvent : Toluene, 100°C, 24 hours.

Yield : 75–80%.

This method offers superior regioselectivity and higher yields compared to nucleophilic substitution, albeit requiring specialized catalysts.

Activation of Nicotinic Acid

Nicotinic acid (pyridine-3-carboxylic acid) must be activated for amide bond formation. Common strategies include conversion to an acid chloride or use of coupling agents.

Acid Chloride Formation

Nicotinoyl chloride is generated by treating nicotinic acid with thionyl chloride (SOCl₂):

Reaction Conditions :

  • Substrate : Nicotinic acid (1.0 equiv)

  • Reagent : SOCl₂ (3.0 equiv)

  • Solvent : Toluene, reflux, 4 hours.

Yield : >95%.

Coupling Agent-Mediated Activation

Alternatively, nicotinic acid is activated in situ using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt):

Reaction Conditions :

  • Substrate : Nicotinic acid (1.0 equiv)

  • Reagents : EDCl (1.2 equiv), HOBt (1.2 equiv)

  • Base : N,N-Diisopropylethylamine (DIPEA, 2.0 equiv)

  • Solvent : Dichloromethane (DCM), 25°C, 12 hours.

Amide Bond Formation

The final step involves coupling 2-(4-morpholinyl)aniline with activated nicotinic acid.

Using Nicotinoyl Chloride

Reaction Conditions :

  • Substrate : Nicotinoyl chloride (1.0 equiv)

  • Reagent : 2-(4-Morpholinyl)aniline (1.1 equiv)

  • Base : Triethylamine (2.0 equiv)

  • Solvent : Tetrahydrofuran (THF), 0°C to 25°C, 6 hours.

Yield : 70–75%.

Using EDCl/HOBt

Reaction Conditions :

  • Substrate : Nicotinic acid (1.0 equiv), 2-(4-Morpholinyl)aniline (1.0 equiv)

  • Reagents : EDCl (1.2 equiv), HOBt (1.2 equiv)

  • Base : DIPEA (2.0 equiv)

  • Solvent : DCM, 25°C, 24 hours.

Yield : 80–85%.

Alternative Synthetic Routes

One-Pot Synthesis

A streamlined approach combines amine synthesis and amide formation in a single vessel. For example, 2-bromoaniline undergoes Buchwald-Hartwig amination with morpholine, followed by direct coupling with nicotinoyl chloride.

Yield : 60–65% (over two steps).

Solid-Phase Synthesis

Immobilizing nicotinic acid on resin enables iterative coupling with 2-(4-morpholinyl)aniline, though this method remains exploratory.

Comparative Analysis of Methods

Method Yield Advantages Disadvantages
Nucleophilic Substitution65–70%Low costRegiochemical impurities
Buchwald-Hartwig75–80%High regioselectivityRequires Pd catalysts
EDCl/HOBt Coupling80–85%Mild conditionsCost of coupling agents

Q & A

Q. Critical Parameters :

  • Temperature control (60–80°C for amidation).
  • pH adjustment (neutral to slightly basic) to minimize side reactions.
  • Real-time monitoring via TLC or HPLC to track intermediates .

Basic: Which spectroscopic and analytical techniques are essential for confirming the structural integrity of this compound?

Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.5 ppm) and morpholine protons (δ 3.5–3.8 ppm). Carbon signals confirm carbonyl (C=O, ~167 ppm) and morpholine carbons (~67 ppm) .
    • 2D NMR (HSQC, HMBC) : Validates connectivity between nicotinamide and morpholinylphenyl groups.
  • HRMS : Exact mass determination (e.g., [M+H]⁺ calculated for C₁₆H₁₈N₃O₂: 284.1396) .
  • X-ray Crystallography : Resolves stereochemistry in crystalline forms (if applicable) .

Basic: What preliminary biological screening methods are used to evaluate this compound?

Answer:

  • In Vitro Assays :
    • Enzyme Inhibition : Kinase assays (e.g., JAK2 inhibition via ADP-Glo™, IC₅₀ determination) .
    • Antimicrobial Activity : Broth microdilution (MIC against S. aureus and E. coli) .
    • Anti-inflammatory Testing : COX-2 inhibition (ELISA) and NO production in macrophages .
  • Cytotoxicity : MTT assay on HEK-293 cells to establish safety margins (IC₅₀ > 50 µM) .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound for enhanced kinase inhibition?

Answer:
SAR Design :

  • Substituent Variation : Modify the morpholine ring (e.g., fluorination at position 4) or nicotinamide’s pyridine group (e.g., methoxy or trifluoromethyl substitution) .
  • Bioisosteric Replacement : Replace morpholine with piperazine or thiomorpholine to alter lipophilicity .

Q. Methodology :

  • Molecular Docking : Use AutoDock Vina to predict binding poses in JAK2’s ATP-binding pocket.
  • QSAR Modeling : Partial least squares (PLS) regression to correlate substituent descriptors (Hammett σ, π) with activity .

Advanced: How can researchers resolve discrepancies between in vitro and in vivo efficacy data for this compound?

Answer:
Common Discrepancies :

  • Poor bioavailability due to low solubility or metabolic instability.
  • Off-target effects in complex physiological environments.

Q. Strategies :

  • ADME Profiling :
    • Solubility : Shake-flask method (pH 7.4 buffer).
    • Metabolic Stability : Microsomal incubation (human liver microsomes, t₁/₂ determination) .
  • Formulation Optimization : Use lipid nanoparticles or cyclodextrin complexes to enhance bioavailability .
  • Pharmacodynamic (PD) Markers : Measure target engagement in plasma/tissue (e.g., pSTAT5 levels for JAK2 inhibition) .

Advanced: What experimental approaches are used to identify the molecular targets of this compound in complex biological systems?

Answer:

  • Chemical Proteomics :
    • Pull-Down Assays : Immobilize the compound on sepharose beads, incubate with cell lysates, and identify bound proteins via LC-MS/MS .
    • Photoaffinity Labeling : Incorporate a diazirine moiety into the compound for UV-induced crosslinking with targets .
  • Kinome Screening : Profile activity against 468 kinases using KinomeScan® to identify off-target interactions .
  • CRISPR-Cas9 Knockout : Validate target necessity by assessing loss of compound efficacy in gene-edited cell lines .

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